molecular formula C11H12ClN3O2 B1529063 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1803567-11-4

1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B1529063
M. Wt: 253.68 g/mol
InChI Key: QQFNUHFMQQGAKF-UHFFFAOYSA-N
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Description

The compound “3-Aminomethylphenylboronic acid hydrochloride” has a similar structure and might be related to the compound you’re asking about . It’s a type of arylboronic acid .


Molecular Structure Analysis

The molecular formula for “3-Aminomethylphenylboronic acid hydrochloride” is C7H11BClNO2, and its molecular weight is 187.43 .


Physical And Chemical Properties Analysis

The “3-Aminomethylphenylboronic acid hydrochloride” is a solid compound, slightly soluble in water, and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Functionalization Reactions

1H-pyrazole-3-carboxylic acid and its derivatives have been studied for their potential in functionalization reactions. These compounds can react with various aminophenol derivatives to produce N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which are synthesized in good yields. Such reactions are important for developing novel compounds with potential applications in medicinal chemistry and materials science (Yıldırım & Kandemirli, 2006).

Synthesis of Auxin Activities

Research into the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its transformation into pyrazole carboxylic acid through methylation and hydrolysis processes has been explored. This method leads to the creation of pyrazole and thiadiazole derivatives connected by amido bonds, showing that these processes can yield compounds with specific biological activities, though their auxin activities are not high (Yue et al., 2010).

Antiglaucoma Activity

Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized for their potential antiglaucoma activity. The inhibitory effects on carbonic anhydrase isoenzymes suggest these compounds are potent inhibitors, indicating a promising direction for developing new treatments for glaucoma (Kasımoğulları et al., 2010).

Corrosion Inhibition

Pyrazole derivatives have shown efficacy as corrosion inhibitors for steel in acidic environments, indicating their potential for industrial applications to protect metals from corrosion. This highlights the versatility of pyrazole compounds beyond biomedical applications, demonstrating their importance in materials science and engineering (Herrag et al., 2007).

Optical Applications

The study of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates for their nonlinear optical properties identified compounds with significant nonlinearity, making them potential candidates for optical limiting applications. This area of research opens up new possibilities for using pyrazole derivatives in the development of optical materials (Chandrakantha et al., 2013).

properties

IUPAC Name

1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16;/h1-6H,7,12H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFNUHFMQQGAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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